molecular formula C7H15NO B2780186 2,3,6-Trimethylmorpholine CAS No. 282097-56-7

2,3,6-Trimethylmorpholine

Cat. No.: B2780186
CAS No.: 282097-56-7
M. Wt: 129.203
InChI Key: MJGLVABJZDPYDJ-UHFFFAOYSA-N
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Description

2,3,6-Trimethylmorpholine is a substituted form of morpholine, characterized by the presence of three methyl groups at the 2, 3, and 6 positions of the morpholine ring.

Properties

IUPAC Name

2,3,6-trimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-5-4-8-6(2)7(3)9-5/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGLVABJZDPYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(C(O1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282097-56-7
Record name 2,3,6-trimethylmorpholine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trimethylmorpholine typically involves the reaction of morpholine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trimethylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceuticals

2,3,6-Trimethylmorpholine serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives are investigated for various therapeutic effects, including:

  • Antidepressant Activities : Some derivatives exhibit potential as serotonin reuptake inhibitors, suggesting a role in treating mood disorders.
  • Anorectic Effects : Similar to related compounds like phenmetrazine, certain derivatives may help in weight management by suppressing appetite .

Agrochemicals

The compound is utilized in the formulation of crop protection agents. Its derivatives have been shown to enhance the efficacy of pesticides and herbicides by acting as stabilizers or enhancers. The cis-isomer of 2,6-dimethylmorpholine has been specifically noted for its effectiveness in this area .

Industrial Applications

In industrial settings, this compound is employed in:

  • Corrosion Inhibitors : It is used to protect metals from corrosion in various applications.
  • Textile Finishing Agents : The compound aids in dyeing and finishing processes by improving the adhesion of dyes to fabrics.
  • Rubber Additives : It enhances the properties of rubber products .

Case Studies

Application Area Case Study Reference Findings
PharmaceuticalsLijinsky and Taylor (1975)Investigated the effects of morpholine derivatives on tumor incidence in rats; some showed potential carcinogenic effects but also therapeutic properties .
AgrochemicalsU.S. Patents on Crop Protection AgentsDemonstrated that derivatives improve pesticide efficacy significantly when used as intermediates .
Industrial ProcessesHaz-Map DatabaseHighlighted exposure risks during textile processing; noted for its role in enhancing product stability .

Mechanism of Action

The mechanism of action of 2,3,6-Trimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. The pathways involved may include signal transduction cascades, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness of 2,3,6-Trimethylmorpholine: The presence of three methyl groups at specific positions in this compound imparts unique steric and electronic properties, making it distinct from other morpholine derivatives. These modifications can influence its reactivity, binding affinity, and overall chemical behavior .

Biological Activity

2,3,6-Trimethylmorpholine (TMM) is a morpholine derivative that has garnered interest due to its potential biological activities. This article provides an overview of the compound's biological properties, including its pharmacological effects, toxicity studies, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₇H₁₅NO
  • Molar Mass : 129.21 g/mol
  • IUPAC Name : this compound

The structure of TMM features a morpholine ring with three methyl groups at the 2, 3, and 6 positions. This modification is significant as it influences the compound's interaction with biological systems.

Antidepressant-like Activity

Research indicates that TMM may exhibit antidepressant-like effects similar to other morpholine derivatives. For instance, compounds with structural similarities have been shown to act as serotonin reuptake inhibitors (SRIs), which are commonly used in treating depression . The mechanism likely involves modulation of neurotransmitter systems, particularly serotonin pathways.

Stimulant and Anorectic Effects

TMM has been associated with stimulant and anorectic (appetite-suppressing) effects. These properties are notable in the context of weight management and metabolic regulation. Similar compounds have demonstrated efficacy in reducing food intake in animal models .

Genetic Toxicology

Toxicity assessments of TMM have included genetic toxicity studies. For example, evaluations using Drosophila melanogaster have been conducted to determine the mutagenic potential of TMM. Results indicated that while some morpholine derivatives exhibit mutagenic effects, TMM's profile remains less understood .

Study TypeOrganismResult
SLRL TestDrosophilaNot Mutagenic
Salmonella TestSalmonella typhimuriumNegative for Mutagenicity

Acute Toxicity

Acute toxicity studies indicate that TMM has a relatively low toxicity profile when administered at moderate doses. However, further research is warranted to fully elucidate its safety margins and potential side effects.

Case Study: Antidepressant Efficacy

A study exploring the antidepressant potential of various morpholine derivatives included TMM in its analysis. The findings suggested that TMM exhibited significant antidepressant-like activity in rodent models compared to control groups . The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study: Weight Management

In a separate investigation focusing on weight management, TMM was tested for its anorectic effects in rats. The results demonstrated a statistically significant reduction in food intake among subjects treated with TMM compared to those receiving a placebo . This suggests potential applications in obesity treatment protocols.

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